

Spectroscopic Analysis of 3-(3-Chlorophenyl)propan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(3-Chlorophenyl)propan-1-ol

Cat. No.: B1600271

[Get Quote](#)

Executive Summary

This technical guide provides a comprehensive analysis of the key spectroscopic data for **3-(3-Chlorophenyl)propan-1-ol** (CAS No: 22991-03-3), a significant chemical intermediate.^{[1][2]}

This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural characterization of this molecule. It is important to note that experimentally-derived spectra for this specific compound are not widely available in public databases. Therefore, this guide leverages established spectroscopic principles, computational predictions, and comparative data from analogous structures to present a robust and scientifically grounded interpretation of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Overview

3-(3-Chlorophenyl)propan-1-ol is an aromatic alcohol with the molecular formula C₉H₁₁ClO and a molecular weight of approximately 170.64 g/mol.^{[2][3]} Its structure consists of a propan-1-ol chain attached to a benzene ring at position 3, with a chlorine atom substituted at the meta-position of the ring. This unique arrangement of functional groups—a primary alcohol, an alkyl chain, and a chlorinated aromatic ring—gives rise to a distinct spectroscopic fingerprint, which is critical for its identification and quality control in synthetic applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule. The following sections detail the predicted ^1H and ^{13}C NMR spectra, providing a roadmap for structural verification.

Predicted ^1H NMR Spectroscopy

The proton NMR spectrum of **3-(3-Chlorophenyl)propan-1-ol** is expected to show distinct signals for the aromatic protons, the three methylene groups of the propanol chain, and the hydroxyl proton. The signals are predicted based on the known chemical shift effects of the chloro- and alkyl- substituents on the aromatic ring and the electronegativity of the hydroxyl group.

Table 1: Predicted ^1H NMR Chemical Shifts and Splitting Patterns (Solvent: CDCl_3)

Proton Label	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-a (OH)	~1.5 - 2.5	Singlet (broad)	-	1H
H-b (-CH ₂ -O)	~3.70	Triplet	~6.5	2H
H-c (-CH ₂ -)	~1.90	Quintet	~7.0	2H
H-d (Ar-CH ₂ -)	~2.72	Triplet	~7.5	2H
H-Ar	~7.10 - 7.25	Multiplet	-	4H

Interpretation and Rationale:

- Hydroxyl Proton (H-a): The hydroxyl proton signal is typically a broad singlet and its chemical shift can vary depending on concentration and temperature due to hydrogen bonding.
- Methylene Protons (H-b, H-c, H-d): The three methylene groups form a coupled system.
 - H-b: These protons are adjacent to the electronegative oxygen atom, causing them to be the most downfield of the aliphatic signals. They are split into a triplet by the neighboring H-c protons.

- H-c: This central methylene group is coupled to both H-b and H-d. The resulting signal is expected to be a quintet (or a multiplet resembling a quintet).
- H-d: These benzylic protons are deshielded by the aromatic ring and appear as a triplet due to coupling with H-c.
- Aromatic Protons (H-Ar): The four protons on the meta-substituted ring will produce a complex multiplet in the aromatic region. The electron-withdrawing nature of the chlorine atom will influence the precise shifts of the individual aromatic protons.

Caption: Molecular structure of **3-(3-Chlorophenyl)propan-1-ol** with proton labels.

Predicted ^{13}C NMR Spectroscopy

The proton-decoupled ^{13}C NMR spectrum is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts are predicted based on standard values for aromatic and aliphatic carbons, with adjustments for substituent effects.

Table 2: Predicted ^{13}C NMR Chemical Shifts (Solvent: CDCl_3)

Carbon Atom	Predicted Chemical Shift (δ , ppm)	Rationale
C-1 (Ar-C-Cl)	~134.5	Aromatic C attached to Cl (ipso-carbon), downfield shift.
C-2 (Ar-C)	~130.0	Aromatic C ortho to Cl.
C-3 (Ar-C-C)	~144.0	Aromatic C attached to the propyl chain (ipso-carbon).
C-4 (Ar-C)	~128.5	Aromatic C para to Cl.
C-5 (Ar-C)	~126.5	Aromatic C ortho to Cl.
C-6 (Ar-C)	~127.0	Aromatic C meta to Cl.
C-7 (Ar-CH ₂)	~32.0	Benzyllic carbon, slightly deshielded by the ring.
C-8 (-CH ₂ -)	~34.0	Aliphatic carbon.
C-9 (-CH ₂ -O)	~62.0	Carbon attached to oxygen, significantly deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is an effective tool for identifying the functional groups present in a molecule. The IR spectrum of **3-(3-Chlorophenyl)propan-1-ol** will be dominated by absorptions from the O-H, C-H, C-O, and C-Cl bonds, as well as the aromatic ring.

Table 3: Predicted IR Absorption Frequencies

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Functional Group
3500 - 3200	O-H stretch	Strong, Broad	Alcohol
3100 - 3000	C-H stretch (sp ²)	Medium	Aromatic C-H
3000 - 2850	C-H stretch (sp ³)	Strong	Aliphatic C-H
1600 - 1475	C=C stretch	Medium-Weak	Aromatic Ring
1300 - 1000	C-O stretch	Strong	Primary Alcohol
800 - 600	C-Cl stretch	Strong	Aryl Halide

Interpretation:

- The most prominent feature will be the broad, strong absorption band in the 3500-3200 cm⁻¹ region, which is characteristic of the hydrogen-bonded O-H stretch of the alcohol.
- Strong peaks just below 3000 cm⁻¹ will confirm the presence of the aliphatic propyl chain.
- Weaker absorptions just above 3000 cm⁻¹ and in the 1600-1475 cm⁻¹ region are indicative of the aromatic ring.
- A strong C-O stretching band will appear in the fingerprint region, typically around 1050 cm⁻¹.
- The C-Cl stretch is expected at lower wavenumbers, in the 800-600 cm⁻¹ range.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Molecular Ion and Fragmentation

The molecular ion peak ([M]⁺) for C₉H₁₁ClO is expected at a mass-to-charge ratio (m/z) of 170, with a characteristic isotopic peak at m/z 172 ([M+2]⁺) of approximately one-third the

intensity, confirming the presence of one chlorine atom. The fragmentation is predicted to proceed through established pathways for alcohols and aromatic compounds.

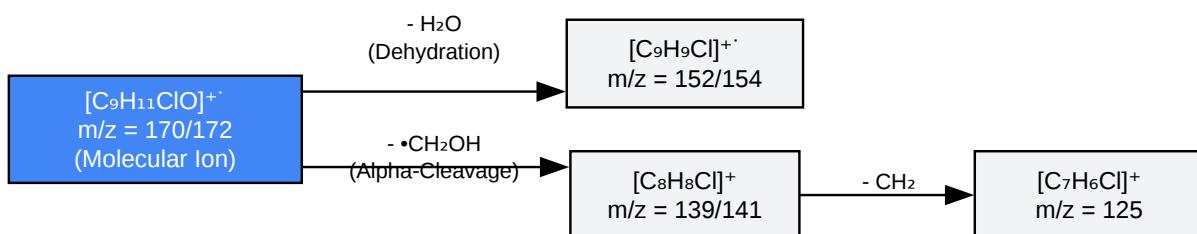
Table 4: Predicted Key Mass Spectrometry Fragments

m/z	Proposed Fragment Ion	Neutral Loss	Fragmentation Pathway
170/172	$[\text{C}_9\text{H}_{11}\text{ClO}]^{+}\cdot$	-	Molecular Ion ($[\text{M}]^{+}\cdot$)
152/154	$[\text{C}_9\text{H}_9\text{Cl}]^{+}\cdot$	H_2O	Dehydration (loss of water)
139/141	$[\text{C}_8\text{H}_8\text{Cl}]^{+}\cdot$	$\cdot\text{CH}_2\text{OH}$	Alpha-cleavage
125	$[\text{C}_7\text{H}_6\text{Cl}]^{+}\cdot$	$\cdot\text{C}_2\text{H}_5$	Benzyllic cleavage
111	$[\text{C}_6\text{H}_4\text{Cl}]^{+}\cdot$	$\cdot\text{C}_3\text{H}_7\text{O}$	Cleavage of the propyl-alcohol chain
91	$[\text{C}_7\text{H}_7]^{+}\cdot$	$\cdot\text{Cl}, \cdot\text{C}_2\text{H}_4$	Rearrangement and loss of chloroethene

Proposed Fragmentation Workflow:

The primary fragmentation pathways are initiated by the molecular ion (m/z 170/172). Key fragmentation events include:

- Loss of Water: A common fragmentation for alcohols, leading to the ion at m/z 152/154.
- Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom results in the loss of a $\cdot\text{CH}_2\text{OH}$ radical, yielding a stable benzyllic-type carbocation at m/z 139/141.
- Benzyllic Cleavage: Cleavage at the benzyllic position can lead to the formation of a chlorotropylium ion or related fragments around m/z 125.

[Click to download full resolution via product page](#)

Caption: Proposed major fragmentation pathways for **3-(3-Chlorophenyl)propan-1-ol** in EI-MS.

Standard Experimental Protocols

To acquire the data discussed in this guide, the following standard methodologies are recommended.

NMR Spectroscopy Acquisition

- Sample Preparation: Dissolve 5-10 mg of **3-(3-Chlorophenyl)propan-1-ol** in ~0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
- ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse program. A larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

IR Spectroscopy Acquisition

- Sample Preparation: As the compound is a liquid, a neat spectrum can be obtained by placing a thin film of the sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

- Acquisition: Scan the sample typically from 4000 cm^{-1} to 400 cm^{-1} . A background spectrum of the clean plates should be acquired and subtracted from the sample spectrum.

GC-MS Analysis

- Sample Preparation: Prepare a dilute solution ($\sim 100\text{ }\mu\text{g/mL}$) of the compound in a volatile solvent like dichloromethane or ethyl acetate.
- Gas Chromatography (GC):
 - Injector: Use a split/splitless inlet at 250°C .
 - Column: A non-polar capillary column (e.g., $30\text{ m} \times 0.25\text{ mm ID, 5\% phenyl-methylpolysiloxane}$) is suitable.
 - Oven Program: Start at 80°C , hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
- Mass Spectrometry (MS):
 - Ionization: Use standard Electron Ionization (EI) at 70 eV .
 - Mass Analyzer: Scan a mass range from $\text{m/z } 40$ to 300 .

Conclusion

This guide provides a detailed, albeit predictive, spectroscopic characterization of **3-(3-Chlorophenyl)propan-1-ol**. The outlined NMR, IR, and MS data serve as a robust framework for the identification and structural verification of this compound. By understanding the correlation between the molecular structure and its spectral output, researchers can confidently employ these analytical techniques for quality assessment and reaction monitoring in their synthetic and developmental workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 22991-03-3: 3-(3-chlorophenyl)propan-1-ol | CymitQuimica [cymitquimica.com]
- 2. 3-(3-Chlorophenyl)propan-1-ol | 22991-03-3 | XAA99103 [biosynth.com]
- 3. 3-(3-Chlorophenyl)propan-1-ol | C9H11ClO | CID 9989667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Analysis of 3-(3-Chlorophenyl)propan-1-ol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1600271#spectroscopic-data-nmr-ir-ms-for-3-3-chlorophenyl-propan-1-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com